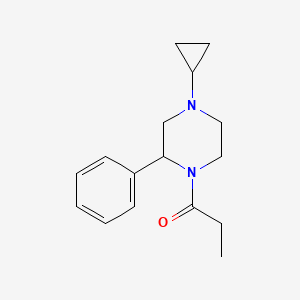

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-2-16(19)18-11-10-17(14-8-9-14)12-15(18)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDARHIZYDNLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one involves several steps, typically starting with the formation of the piperazine ring followed by the introduction of the cyclopropyl and phenyl groups. Common synthetic routes include:

Cyclization: Formation of the piperazine ring through cyclization reactions.

Substitution: Introduction of the cyclopropyl and phenyl groups via substitution reactions.

Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. .

Scientific Research Applications

Scientific Research Applications

The applications of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one can be categorized into several key areas:

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent in treating various diseases. Notably, its structure suggests possible interactions with neurotransmitter receptors, which could lead to applications in treating psychiatric disorders, such as depression and anxiety.

Neurochemistry

Research indicates that the compound may have neuroprotective properties. Studies are ongoing to understand its effects on neuronal pathways and its potential to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Antimicrobial and Antiviral Properties

Initial investigations have shown that this compound may exhibit antimicrobial and antiviral activities. This opens avenues for its use in developing new treatments for infections resistant to current therapies.

Synthesis of Complex Molecules

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structural components allow chemists to modify it further, potentially leading to the discovery of new compounds with enhanced biological activities.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to control groups.

Case Study 2: Antimicrobial Activity

Research conducted at a university laboratory evaluated the antimicrobial efficacy of the compound against various bacterial strains, including resistant strains. The findings demonstrated that it exhibited significant antibacterial activity, suggesting potential therapeutic applications in infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Aromatic Substitutions

Key Differences :

- AP-238 replaces the cyclopropyl and phenyl groups with a dimethylpiperazine and allyl-phenyl chain, likely increasing lipophilicity and CNS penetration .

- The ibuprofen hybrid () replaces the piperazine with dihydroisoquinoline, shifting activity toward cyclooxygenase inhibition .

Cyclopropane-Containing Analogs

| Compound Name | Key Structural Features | Synthesis & Characterization | Physicochemical Properties | References |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | Cyclopropyl, 4-chlorophenyl, propan-1-one | Commercial availability (CAS 123989-29-7) | Molecular formula: $ \text{C}{12}\text{H}{13}\text{ClO} $ | |

| 1-(4-Chlorophenyl)cyclopropylmethanone | Cyclopropyl, Boc-piperazine, chlorophenyl | Synthesized via HOBt-mediated coupling | Characterized by IR, NMR, MS |

Key Differences :

- The Boc-piperazine analog () uses a carbamate-protected piperazine, limiting receptor interactions compared to the unsubstituted piperazine in the target compound .

Propan-1-one Derivatives with Pharmacological Activity

Key Differences :

- 4-FMC ’s primary amine group facilitates dopamine transporter inhibition, whereas the piperazine in the target compound may favor serotonin receptor binding .

- The thiazolidine derivative () replaces the piperazine with a sulfur-containing ring, enhancing antimicrobial activity but reducing CNS bioavailability .

Biological Activity

1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one, also known by its CAS number 1705135-96-1, is a compound that has gained attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a cyclopropyl group, a phenyl ring, and a piperazine moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is CHNO, with a molecular weight of 258.36 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 258.36 g/mol |

| CAS Number | 1705135-96-1 |

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological properties. For instance, studies have shown that related piperazine derivatives can act as antagonists at serotonin receptors, potentially influencing mood and anxiety disorders .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The presence of the piperazine moiety is often associated with enhanced biological activity against various pathogens. Further investigations are needed to quantify these effects and understand the underlying mechanisms .

Anti-inflammatory Potential

In a related context, compounds structurally similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation . Such inhibition could position this compound as a candidate for anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same chemical class as this compound:

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-Cyclopropyl-2-phenylpiperazin-1-yl)propan-1-one?

The synthesis of piperazine derivatives often involves aminomethylation or nucleophilic substitution reactions. For example, describes the aminomethylation of a ketone precursor (e.g., 1-(4-ethoxyphenyl)-2-phenylethanone) with a cyclopropyl-piperazine moiety. Key steps include:

- Reagent selection : Use of benzylpiperazine derivatives or cyclopropylamine for introducing substituents.

- Reaction optimization : Adjusting solvents (e.g., ethanol, DMF) and catalysts (e.g., HCl) to enhance yield.

- Characterization : Confirm product identity via NMR (¹H/¹³C), mass spectrometry, and X-ray crystallography .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, and detail the use of X-ray crystallography to resolve bond lengths, angles, and stereochemistry in related piperazine derivatives.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : Identify proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and verify piperazine ring conformation.

- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.

- IR spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Discrepancies between predicted and observed NMR/IR data require cross-validation:

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin or dopamine receptors, common targets for piperazine derivatives).

- ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) using tools like SwissADME. notes piperazine derivatives’ roles in antipsychotic and anticancer therapies, suggesting potential targets .

Q. How can reaction conditions be optimized to improve synthetic yield?

Q. What are the challenges in synthesizing piperazine derivatives with sterically hindered groups like cyclopropyl?

Q. How do structural modifications (e.g., substituent position) influence the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.